molecular formula C9H15N3O B14084529 4-cyano-N,N-dimethylpiperidine-1-carboxamide

4-cyano-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B14084529
M. Wt: 181.23 g/mol
InChI Key: FTCWAJARVFMTIR-UHFFFAOYSA-N
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Description

4-cyano-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N,N-dimethylpiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylpiperidine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other functional groups.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are of interest in medicinal chemistry.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Dicyclohexyl carbodiimide (DCC): Used as a dehydrating agent in the synthesis of the compound.

    4-N,N-dimethylaminopyridine (DMAP): Acts as a catalyst in the reaction.

    Dimethylformamide (DMF): Common solvent used in the reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in drug development and materials science .

Scientific Research Applications

4-cyano-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing CNS activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the cyano and dimethylamino groups, which can influence its reactivity and biological activity. The cyano group can participate in various chemical reactions, while the dimethylamino group can enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-cyano-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C9H15N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-6H2,1-2H3

InChI Key

FTCWAJARVFMTIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C#N

Origin of Product

United States

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